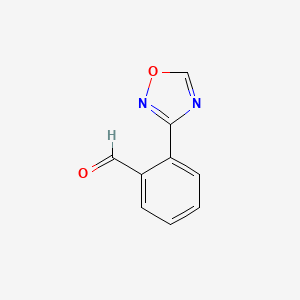

2-(1,2,4-Oxadiazol-3-yl)benzaldehyde

CAS No.:

Cat. No.: VC16708566

Molecular Formula: C9H6N2O2

Molecular Weight: 174.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C9H6N2O2 |

|---|---|

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 2-(1,2,4-oxadiazol-3-yl)benzaldehyde |

| Standard InChI | InChI=1S/C9H6N2O2/c12-5-7-3-1-2-4-8(7)9-10-6-13-11-9/h1-6H |

| Standard InChI Key | QAODYUFNSYVXSB-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C(=C1)C=O)C2=NOC=N2 |

Introduction

Chemical Structure and Molecular Properties

Structural Characteristics

The compound features a benzaldehyde group (a benzene ring with an aldehyde substituent) linked to a 1,2,4-oxadiazole ring—a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. The oxadiazole ring is attached at the third position of the benzaldehyde backbone, creating a planar structure with conjugated π-electrons. This arrangement enhances stability and facilitates interactions with biological targets through hydrogen bonding and π-π stacking.

Molecular Data

Key molecular properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 174.16 g/mol |

| IUPAC Name | 2-(1,2,4-Oxadiazol-3-yl)benzaldehyde |

| InChI | InChI=1S/C9H6N2O2/c12-5-7-3-1-2-4-8(7)9-10-6-13-11-9/h1-6H |

| InChI Key | QAODYUFNSYVXSB-UHFFFAOYSA-N |

The aldehyde group at the benzaldehyde moiety provides a reactive site for further chemical modifications, such as condensation or nucleophilic addition reactions .

Synthesis and Preparation Methods

General Synthetic Routes

The synthesis of 2-(1,2,4-oxadiazol-3-yl)benzaldehyde typically involves cyclization reactions using precursors like substituted benzaldehydes and hydroxylamine derivatives. A common approach includes:

-

Formation of the Oxadiazole Ring: Reacting a benzaldehyde derivative with hydroxylamine hydrochloride under basic conditions to form an amidoxime intermediate.

-

Cyclization: Treating the amidoxime with a coupling agent, such as carbonyl diimidazole (CDI), to facilitate ring closure and yield the oxadiazole structure.

Optimization Challenges

Applications in Scientific Research

Medicinal Chemistry

The compound serves as a scaffold for developing antimicrobial and anticancer agents. Its aldehyde group allows for functionalization with pharmacophoric groups, enhancing target specificity. For example, conjugating it with sulfonamides has yielded potent carbonic anhydrase inhibitors.

Materials Science

In organic electronics, the conjugated system of 2-(1,2,4-oxadiazol-3-yl)benzaldehyde contributes to charge transport properties. It has been explored as a building block for organic light-emitting diodes (OLEDs) and photovoltaic cells .

Comparative Analysis with Related Compounds

Substituent Effects

Compared to 3-(1,2,4-oxadiazol-3-yl)benzaldehyde, the positional isomer, the 2-substituted derivative exhibits enhanced steric hindrance, altering reactivity and biological activity. For instance, the 2-substituted compound shows higher metabolic stability due to reduced enzymatic accessibility.

Functional Group Modifications

Replacing the aldehyde with a methyl group (as in 2-methyl-5-(1,2,4-oxadiazol-3-yl)benzaldehyde) increases lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume